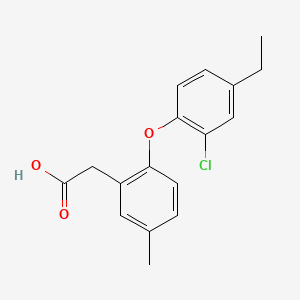![molecular formula C14H20ClNO3 B14679076 2-Chloro-N-[4-(3,4-dimethoxyphenyl)butyl]acetamide CAS No. 33760-10-0](/img/structure/B14679076.png)
2-Chloro-N-[4-(3,4-dimethoxyphenyl)butyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[4-(3,4-dimethoxyphenyl)butyl]acetamide is an organic compound with a complex structure that includes a chloroacetamide group and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[4-(3,4-dimethoxyphenyl)butyl]acetamide typically involves the reaction of 3,4-dimethoxyphenylbutylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[4-(3,4-dimethoxyphenyl)butyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield secondary amides, while oxidation reactions can produce carboxylic acids or ketones .
Scientific Research Applications
2-Chloro-N-[4-(3,4-dimethoxyphenyl)butyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[4-(3,4-dimethoxyphenyl)butyl]acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(3,4-dimethoxyphenyl)acetamide: Similar structure but with a shorter alkyl chain.
3-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-propan-1-amine: Contains a different amine group and alkyl chain length
Uniqueness
2-Chloro-N-[4-(3,4-dimethoxyphenyl)butyl]acetamide is unique due to its specific combination of functional groups and alkyl chain length, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
CAS No. |
33760-10-0 |
|---|---|
Molecular Formula |
C14H20ClNO3 |
Molecular Weight |
285.76 g/mol |
IUPAC Name |
2-chloro-N-[4-(3,4-dimethoxyphenyl)butyl]acetamide |
InChI |
InChI=1S/C14H20ClNO3/c1-18-12-7-6-11(9-13(12)19-2)5-3-4-8-16-14(17)10-15/h6-7,9H,3-5,8,10H2,1-2H3,(H,16,17) |
InChI Key |
BZEHNKYIUXOJCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCCCNC(=O)CCl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(3-butyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine;methanesulfonic acid](/img/structure/B14679014.png)








![3-Pentofuranosyl-3h-[1,2,3]triazolo[4,5-d][1,2,3]triazin-7-amine](/img/structure/B14679055.png)


